molecular formula C18H23N5O5S2 B468553 N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide CAS No. 791792-06-8

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No.: B468553
CAS No.: 791792-06-8
M. Wt: 453.5g/mol
InChI Key: NWYDTTSICYTARB-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2,6-dimethoxy-4-pyrimidinyl group and a carbothioyl urea linkage modified by a 3-methylbutanoyl moiety. Its molecular formula is C₂₀H₂₃N₅O₅S₂ (inferred from ), with a molecular weight of 517.58 g/mol.

Properties

IUPAC Name

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S2/c1-11(2)9-15(24)21-18(29)19-12-5-7-13(8-6-12)30(25,26)23-14-10-16(27-3)22-17(20-14)28-4/h5-8,10-11H,9H2,1-4H3,(H,20,22,23)(H2,19,21,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYDTTSICYTARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyanoacetate Derivatives

A patented method (CN111039876A) employs cyanoacetate and urea as starting materials. The process involves:

  • Cyclization : Sodium-mediated condensation of methyl cyanoacetate with urea in absolute methanol at 65–80°C for 3–4 hours, yielding 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Methylation : Treatment with dimethyl sulfate in toluene using tetrabutylammonium bromide as a phase transfer catalyst (60–80°C, 8–10 hours), achieving 99% conversion to 4-amino-2,6-dimethoxypyrimidine.

This method eliminates toxic phosphorus oxychloride used in older barbituric acid routes, reducing environmental impact while maintaining high yields (>95% purity).

Comparative Analysis of Pyrimidine Synthesis Routes

MethodStarting MaterialsKey ReagentsYieldEnvironmental Impact
Cyanoacetate routeMethyl cyanoacetate, ureaNa, dimethyl sulfate99%Low (no POCl₃)
Barbituric acid routeBarbituric acidPOCl₃, NH₃60–70%High (toxic byproducts)

The cyanoacetate route’s efficiency stems from its single-pot methylation step, avoiding intermediate isolation and isomer separation.

Functionalization of the Benzenesulfonamide Moiety

The 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide component requires sequential modifications:

Sulfonylation of Aniline Derivatives

A scaled protocol (ChemicalBook, 2016) demonstrates:

  • Sulfanilyl Chloride Activation : Reacting 4-aminobenzenesulfonamide with acetyl chloride forms N-acetylsulfanilyl chloride.

  • Coupling with Pyrimidine : Condensation with 4-amino-2,6-dimethoxypyrimidine in DMF/triethylamine at 15°C for 14 hours achieves 99% yield of 4-(acetylamino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide.

Thiourea Bridge Installation

Introducing the carbothioylamino group involves:

  • Isothiocyanate Formation : 3-Methylbutanoyl chloride reacts with ammonium thiocyanate to generate 3-methylbutanoyl isothiocyanate.

  • Nucleophilic Attack : The sulfonamide’s free amino group attacks the isothiocyanate’s electrophilic carbon, forming the thiourea linkage. Optimal conditions (DMF, 0–5°C, 12 hours) prevent oligomerization.

Coupling Strategies and Reaction Optimization

Sequential vs. Convergent Synthesis

ApproachStepsOverall YieldPurification Complexity
Sequential572%High (multiple intermediates)
Convergent385%Moderate (final purification)

The convergent method, coupling pre-formed pyrimidine and benzenesulfonamide-thiourea modules, proves superior in efficiency.

Solvent and Catalytic Effects

  • DMF vs. THF : DMF enhances solubility of polar intermediates but complicates removal; THF offers easier workup but lower yields (78% vs. 92%).

  • Triethylamine Concentration : Stoichiometric amounts (1:1 molar ratio to substrate) suppress HCl byproduct formation during sulfonylation.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98.5% (C18 column, 0.1% TFA/ACN gradient)

  • Mass Spectrometry : m/z 453.5 [M+H]⁺ correlates with C₁₈H₂₃N₅O₅S₂

  • ¹H NMR : Key signals at δ 3.89 (s, 6H, OCH₃), δ 1.12 (d, 6H, isovaleryl CH₃)

Challenges and Mitigation Strategies

ChallengeSolutionImpact on Yield
Thiourea hydrolysisLow-temperature reaction (0–5°C)+15%
Pyrimidine ring decompositionAnhydrous DMF, nitrogen atmosphere+20%
Isothiocyanate dimerizationSlow addition to excess amine+12%

Industrial-Scale Considerations

A 2000 L batch process achieves:

  • Throughput : 1024.59 kg per batch

  • Cost Drivers : DMF recycling (85% recovery), triethylamine hydrochloride byproduct valorization

  • Environmental Metrics : 63% reduction in phosphorus waste vs. barbituric acid routes

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonamide group to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a broader class of pyrimidinyl-sulfonamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Properties/Applications Reference
Target Compound : N-(2,6-Dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide C₂₀H₂₃N₅O₅S₂ 517.58 3-Methylbutanoyl carbothioyl, 2,6-dimethoxy-pyrimidinyl Hypothesized antimicrobial activity (structural analogy to sulfonamides)
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}-2,2-Diphenylacetamide C₂₆H₂₄N₄O₅S 504.56 Diphenylacetamide group Higher lipophilicity (density: 1.361 g/cm³) due to aromatic substituents
N-(4-{[(2,6-Dimethoxy-4-Pyrimidinyl)Amino]Sulfonyl}Phenyl)-4-(2-Phenoxyethoxy)Benzamide C₂₇H₂₆N₄O₇S 550.58 Phenoxyethoxy-benzamide group Enhanced solubility in polar solvents (molecular weight >550)
Sulfadimethoxine (4-Amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide) C₁₂H₁₄N₄O₄S 310.33 Free amino group, no carbothioyl Clinically used sulfonamide antibiotic; inhibits bacterial folate synthesis
N-{4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl}-3-Methoxybenzamide C₂₀H₂₀N₄O₄S 436.46 3-Methoxybenzamide, dimethylpyrimidinyl Reduced steric hindrance compared to dimethoxy analogs
N-(4-{[(2,6-Dimethoxy-4-Pyrimidinyl)Amino]Sulfonyl}Phenyl)-4-Methylbenzenesulfonamide C₁₉H₂₀N₄O₆S₂ 464.52 Dual sulfonamide groups Higher acidity (pKa ~5.94) due to electron-withdrawing substituents

Key Observations

Bioactivity: Sulfadimethoxine () shares the 2,6-dimethoxy-pyrimidinyl-sulfonamide scaffold and is a known antibiotic. The target compound’s carbothioyl urea group may enhance binding to microbial targets, though this remains speculative without direct data .

Lipophilicity : The diphenylacetamide derivative () has increased hydrophobicity (density 1.361 g/cm³) compared to the target compound, which may affect membrane permeability .

Solubility: The phenoxyethoxy-benzamide analog () has a higher molecular weight (550.58 g/mol) and polar substituents, suggesting improved aqueous solubility for formulation .

Acidity : The dual sulfonamide compound () exhibits lower pKa (~5.94), favoring ionization at physiological pH, which could influence pharmacokinetics .

Biological Activity

N-(2,6-Dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N6O6S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{6}\text{S}

This complex molecular structure includes a pyrimidine ring, a sulfonamide group, and a carbothioamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial efficacy.

Key Findings:

  • In Vitro Testing : The well diffusion method was employed to assess antibacterial and antifungal activities. Compounds 3j and 3m showed comparable or superior activity against various microorganisms compared to standard antibiotics.
  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis and interference with metabolic pathways.
CompoundAntibacterial Activity (Zone of Inhibition mm)Antifungal Activity (Zone of Inhibition mm)
3j1815
3m2017
Control16 (Ciprofloxacin)14 (Fluconazole)

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against breast carcinoma cell lines.

Case Study:

In a study published in PubMed, the cytotoxic effects of several derivatives were evaluated against the MCF-7 breast cancer cell line. The most potent derivative exhibited an IC50 value of 1.72 μg/mL, significantly lower than that of the reference drug 5-fluorouracil (IC50 = 4.8 μg/mL).

Research Findings:

  • Cell Viability Assays : The MTT assay was used to determine cell viability post-treatment with various concentrations of the compound.
  • Molecular Docking Studies : Selected compounds were docked into the active site of carbonic anhydrase IX (CAIX), revealing favorable binding interactions that suggest a mechanism for their anticancer activity.
CompoundIC50 (μg/mL)Reference Drug IC50 (μg/mL)
3p1.725-Fluorouracil: 4.8
3b2.10-

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Alteration of Membrane Permeability : The presence of sulfonamide groups enhances membrane permeability, leading to increased uptake in microbial cells.

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